molecular formula C13H21NO6 B12848568 (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid

(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B12848568
M. Wt: 287.31 g/mol
InChI Key: RQLRIOGQOUXOIL-SECBINFHSA-N
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Description

(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activity and use in drug discovery.

    Spirocyclic lactams: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its specific spirocyclic structure combined with the presence of the tert-butoxycarbonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

(7R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-5-4-13(18-6-7-19-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1

InChI Key

RQLRIOGQOUXOIL-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(C[C@@H]1C(=O)O)OCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C(=O)O)OCCO2

Origin of Product

United States

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